2-Bromo-4,6-dimethoxybenzoic acid
CAS No.: 62827-49-0
Cat. No.: VC3852868
Molecular Formula: C9H9BrO4
Molecular Weight: 261.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62827-49-0 |
|---|---|
| Molecular Formula | C9H9BrO4 |
| Molecular Weight | 261.07 g/mol |
| IUPAC Name | 2-bromo-4,6-dimethoxybenzoic acid |
| Standard InChI | InChI=1S/C9H9BrO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) |
| Standard InChI Key | JSRIGQZZKGUUTK-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C(=C1)Br)C(=O)O)OC |
| Canonical SMILES | COC1=CC(=C(C(=C1)Br)C(=O)O)OC |
Introduction
Structural and Molecular Characteristics
The compound’s structure consists of a benzoic acid backbone substituted with bromine at the 2-position and methoxy groups (-OCH) at the 4- and 6-positions. This substitution pattern creates distinct electronic effects: the electron-withdrawing bromine atom deactivates the ring toward electrophilic substitution, while the methoxy groups, being electron-donating, direct incoming nucleophiles to specific positions. The carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.07 g/mol |
| LogP (Octanol-Water) | 2.1 (estimated) |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (2 methoxy O, 2 carboxylic O) |
| Rotatable Bonds | 3 (methoxy groups and acid) |
The planar aromatic ring system allows for π-π stacking interactions, which are critical in crystal engineering and ligand-receptor binding .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-bromo-4,6-dimethoxybenzoic acid typically proceeds via bromination of 4,6-dimethoxybenzoic acid. A standard protocol involves:
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Bromination: Treatment of 4,6-dimethoxybenzoic acid with bromine () in the presence of a Lewis acid catalyst (e.g., FeBr) at 0–5°C. The bromine selectively substitutes at the 2-position due to the directing effects of the methoxy groups .
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Work-up: The crude product is purified via recrystallization from ethanol or chromatographic methods.
Alternative Route:
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Ullmann Coupling: A copper-mediated coupling between 2-bromo-4,6-dimethoxyiodobenzene and carbon monoxide under pressure, though this method is less common due to scalability challenges .
Industrial Considerations
Large-scale production prioritizes atom economy and minimizes hazardous byproducts. A greener approach employs electrochemical bromination using NaBr as the bromine source, reducing waste generation. Typical yields range from 65–80%, with purity >95% achievable via crystallization .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:
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Ammonia/Amines: Heating with aqueous ammonia or alkylamines in DMF at 120°C replaces bromine with -NH or -NHR groups.
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Hydrolysis: Reaction with NaOH at elevated temperatures yields 2-hydroxy-4,6-dimethoxybenzoic acid, though this pathway is less favored due to competing decarboxylation .
Electrophilic Reactions
The electron-rich 3- and 5-positions (meta to methoxy groups) undergo electrophilic substitution:
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Nitration: Concentrated HNO/HSO introduces nitro groups at the 3-position, forming 2-bromo-3-nitro-4,6-dimethoxybenzoic acid.
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Sulfonation: Fuming HSO adds sulfonic acid groups at the 5-position .
Table 2: Common Derivatives and Their Applications
Industrial and Materials Science Applications
Dye Synthesis
2-Bromo-4,6-dimethoxybenzoic acid serves as a precursor for anthraquinone dyes. Coupling with phthalic anhydride yields bright yellow pigments used in textiles and plastics.
Coordination Polymers
Reaction with transition metals (e.g., Cu, Zn) forms porous frameworks with applications in gas storage and catalysis. Surface areas exceed 800 m/g for Cu-based polymers .
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